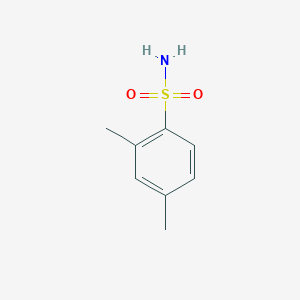

MALONONITRILE, o-BROMOBENZYLIDENE-

説明

MALONONITRILE, o-BROMOBENZYLIDENE- is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemistry of similar compounds. The first paper describes a palladium-catalyzed benzannulation process involving o-bromobenzyl alcohols, which are structurally related to o-bromobenzylidene compounds . The second paper discusses a nickel compound synthesized from a molecule containing an o-bromobenzylidene moiety . These studies contribute to the broader understanding of the chemistry of bromobenzylidene derivatives.

Synthesis Analysis

The synthesis of complex aromatic compounds like phenanthrenes can be achieved through palladium-catalyzed benzannulation, which involves o-bromobenzyl alcohols . This method allows for the formation of multiple carbon-carbon bonds sequentially, indicating that similar strategies could potentially be applied to synthesize MALONONITRILE, o-BROMOBENZYLIDENE- derivatives. The synthesis of the nickel compound in the second paper also involves a condensation reaction, which is a common synthetic approach for forming benzylidene linkages .

Molecular Structure Analysis

While the molecular structure of MALONONITRILE, o-BROMOBENZYLIDENE- is not directly reported, the related compounds in the studies provide valuable information. The nickel compound mentioned in the second paper has a well-defined crystal structure, determined by single-crystal X-ray diffraction, which suggests that similar analytical techniques could be used to elucidate the structure of MALONONITRILE, o-BROMOBENZYLIDENE- .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of MALONONITRILE, o-BROMOBENZYLIDENE-. However, the palladium-catalyzed reactions involving o-bromobenzyl alcohols to form phenanthrenes suggest that o-bromobenzylidene compounds could participate in similar carbon-carbon bond-forming reactions . Additionally, the polymerization activity of the nickel compound under methylaluminoxane activation indicates that o-bromobenzylidene derivatives may also be involved in catalysis or polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of MALONONITRILE, o-BROMOBENZYLIDENE- are not detailed in the provided papers. However, the description of the nickel compound includes its crystal system, space group, and cell dimensions, as well as intermolecular π-π interactions, which are important physical properties that can influence the reactivity and stability of a compound . These properties are crucial for understanding how MALONONITRILE, o-BROMOBENZYLIDENE- might behave in various chemical environments.

科学的研究の応用

Application in Pharmaceutical Industries and Pharmacology

- Scientific Field: Pharmaceutical Industries and Pharmacology .

- Summary of the Application: Benzylidene malononitrile finds applications in pharmaceutical industries and pharmacology . It is used in the synthesis of various pharmaceutical compounds .

- Methods of Application: The compound is produced by Knoevenagel condensation of benzaldehyde with malononitrile . The process involves the use of Ti-Al-Mg hydrotalcite using glycine as a fuel .

- Results or Outcomes: Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading, 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 h at 60°C . The apparent activation energy was 10.01 kcal/mol .

Application in the Synthesis of Benzylidenemalononitrile Derivatives

- Scientific Field: Organic Chemistry .

- Summary of the Application: Benzylidenemalononitrile (BMN) derivatives are frequently used as both a target molecule and an intermediate molecule in organic chemistry . They have unique properties such as anticancer, antifungal, antibacterial, anti-corrosive .

- Methods of Application: The synthesis of these derivatives is carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . Monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) were prepared for the Knoevenagel condensation of aryl and aliphatic aldehydes .

- Results or Outcomes: BMN derivatives have been successfully obtained in a very short time (10–180 min) using the developed method in the water-containing solvent system .

将来の方向性

特性

IUPAC Name |

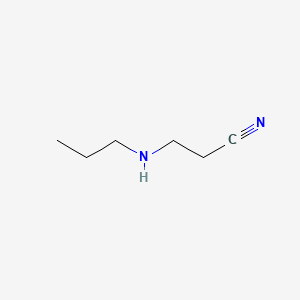

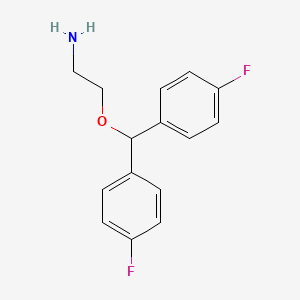

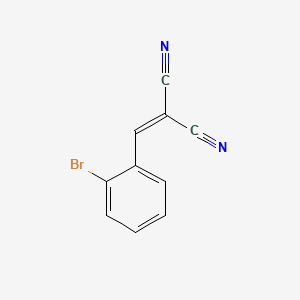

2-[(2-bromophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPFDLDHFLJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181482 | |

| Record name | Malononitrile, o-bromobenzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MALONONITRILE, o-BROMOBENZYLIDENE- | |

CAS RN |

2698-42-2 | |

| Record name | 2-Bromobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, o-bromobenzylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, o-bromobenzal- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, o-bromobenzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。